molecular formula C8H8ClN3 B1452692 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- CAS No. 945021-15-8

1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

Cat. No.: B1452692
CAS No.: 945021-15-8
M. Wt: 181.62 g/mol
InChI Key: SXLPXHZFEJYXBB-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes, with optimization for large-scale production.

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, 7-chloro-1-methyl- can be compared with other benzimidazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications

Properties

IUPAC Name

7-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLPXHZFEJYXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945021-15-8
Record name 7-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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